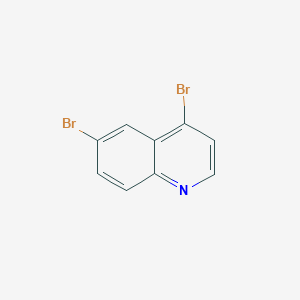

4,6-Dibromchinolin

Übersicht

Beschreibung

4,6-Dibromoquinoline is a heterocyclic aromatic compound with a molecular formula of C9H6Br2N. It is an important intermediate in the synthesis of pharmaceuticals and agrochemicals. It is also used as a starting material for the synthesis of a variety of heterocyclic compounds. 4,6-Dibromoquinoline is a colorless solid that is insoluble in water, but soluble in polar organic solvents. It has a melting point of 147-148°C and a boiling point of 285-286°C.

Wissenschaftliche Forschungsanwendungen

Antifungal Anwendungen

4,6-Dibromchinolin: wurde als eine Verbindung mit starken antifungalen Eigenschaften identifiziert. Es zielt auf die Homöostase von Metallionen in Pilzorganismen ab und stört deren Stoffwechselprozesse . Diese Anwendung ist besonders relevant bei der Entwicklung neuer Antimykotika, die gegen resistente Pilzstämme kämpfen können.

Antiviren-Targeting

Die Verbindung zeigt auch Antiviren-Aktivität, d. h. sie kann die Fähigkeit von Krankheitserregern, Krankheiten zu verursachen, hemmen, ohne sie unbedingt zu töten . Dieser Ansatz kann dazu beitragen, die Entwicklung von Resistenzen zu verhindern, da er einen geringeren Selektionsdruck auf die Krankheitserreger ausübt.

Forschung zur Homöostase von Metallionen

Die Forschung zur Homöostase von Metallionen ist eine weitere Anwendung von This compound. Durch Beeinflussung des Gleichgewichts von Metallionen dient es als Werkzeug zur Untersuchung der Rolle dieser Ionen in verschiedenen biologischen Prozessen .

Chemische Synthese

Im Bereich der chemischen Synthese wird This compound als Baustein für die Synthese komplexerer Chinolinderivate verwendet. Diese Derivate haben eine Reihe von Anwendungen, unter anderem als Zwischenprodukte in der pharmazeutischen Herstellung .

Materialwissenschaft

Die einzigartigen Eigenschaften der Verbindung machen sie für die Forschung in der Materialwissenschaft geeignet, insbesondere bei der Synthese neuer Materialien, die bromierte Chinolinstrukturen als Bestandteil benötigen .

Analytische Chemie

In der analytischen Chemie kann This compound als Standard oder Reagenz in verschiedenen chemischen Analysen verwendet werden, um das Vorhandensein oder die Konzentration anderer Substanzen zu bestimmen .

Biologische Sonden

Aufgrund seiner Reaktivität und fluoreszierenden Eigenschaften kann This compound als Sonde in biologischen Systemen eingesetzt werden, um bestimmte Proteine oder DNA-Sequenzen zu verfolgen oder zu markieren .

Pharmazeutische Forschung

Schließlich ist This compound in der pharmazeutischen Forschung wertvoll für die Entwicklung neuer therapeutischer Wirkstoffe. Seine Struktur kann modifiziert werden, um seine biologische Aktivität zu verstärken oder die Toxizität zu reduzieren, was zur Entwicklung neuer Medikamente führt .

Wirkmechanismus

Target of Action

The primary targets of 4,6-Dibromoquinoline are related to metal ion homeostasis . Specifically, it has been found to be highly sensitive to yeast deletion strains such as cox17Δ, ssa1Δ, and aft2Δ . These strains are involved in the regulation of copper and iron homeostasis, which are essential for various biological processes .

Mode of Action

4,6-Dibromoquinoline interacts with its targets by affecting the homeostasis of metal ions. It has been suggested that the compound exerts its antifungal effect through a unique, previously unexploited mechanism . The exact interaction between 4,6-Dibromoquinoline and its targets is still under investigation.

Biochemical Pathways

The biochemical pathways affected by 4,6-Dibromoquinoline are those involved in metal ion homeostasis. Disruption of these pathways can lead to a variety of downstream effects, including changes in cellular growth and function . .

Result of Action

4,6-Dibromoquinoline exhibits potent antifungal activity. It inhibits the growth of pertinent species of Candida (chiefly C. albicans), Cryptococcus, and Aspergillus at a concentration as low as 0.5 μg/mL . Furthermore, it interferes with the expression of two key virulence factors (hyphae and biofilm formation) involved in C. albicans pathogenesis .

Action Environment

The action, efficacy, and stability of 4,6-Dibromoquinoline can be influenced by environmental factors. For instance, supplementing the media with either copper or iron ions reversed the strain sensitivity to 4,6-Dibromoquinoline, suggesting that the presence of these ions in the environment can affect the compound’s action .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

4,6-Dibromoquinoline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been found to exhibit potent antifungal and antivirulence activity by targeting metal ion homeostasis . The compound interacts with metal ions, disrupting their balance within the cell, which can inhibit the growth and virulence of certain pathogens. Additionally, 4,6-Dibromoquinoline has been shown to bind to specific proteins, altering their function and leading to downstream effects on cellular processes .

Cellular Effects

The effects of 4,6-Dibromoquinoline on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of key signaling molecules, leading to changes in gene expression patterns. This can result in altered cellular responses, such as increased or decreased proliferation, apoptosis, or differentiation. Furthermore, 4,6-Dibromoquinoline has been observed to impact cellular metabolism by interfering with metabolic pathways and enzyme activities .

Molecular Mechanism

At the molecular level, 4,6-Dibromoquinoline exerts its effects through several mechanisms. One of the primary mechanisms is its ability to bind to metal ions, disrupting their homeostasis within the cell. This binding can inhibit the activity of metal-dependent enzymes, leading to a cascade of effects on cellular processes. Additionally, 4,6-Dibromoquinoline can interact with specific proteins, either inhibiting or activating their function. These interactions can result in changes in gene expression, enzyme activity, and overall cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,6-Dibromoquinoline can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 4,6-Dibromoquinoline remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term effects on cellular function have also been observed, with prolonged exposure to the compound resulting in sustained changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of 4,6-Dibromoquinoline vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antifungal and antivirulence activity. At higher doses, toxic or adverse effects can occur. These effects may include cellular toxicity, organ damage, or systemic toxicity. It is important to determine the optimal dosage to achieve the desired effects while minimizing potential adverse effects .

Metabolic Pathways

4,6-Dibromoquinoline is involved in various metabolic pathways within the cell. It interacts with enzymes and cofactors that play key roles in these pathways. For example, the compound can inhibit the activity of certain enzymes, leading to changes in metabolic flux and metabolite levels. These changes can have downstream effects on cellular function and overall metabolism .

Transport and Distribution

The transport and distribution of 4,6-Dibromoquinoline within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, 4,6-Dibromoquinoline can localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of 4,6-Dibromoquinoline is important for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 4,6-Dibromoquinoline may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism. The localization of the compound can determine its specific effects on cellular processes .

Eigenschaften

IUPAC Name |

4,6-dibromoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2N/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUCNDCRRXDSYHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590612 | |

| Record name | 4,6-Dibromoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927801-13-6 | |

| Record name | 4,6-Dibromoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

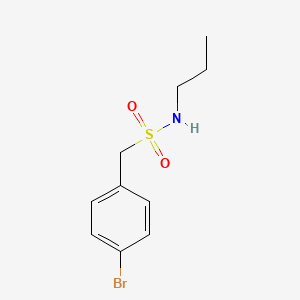

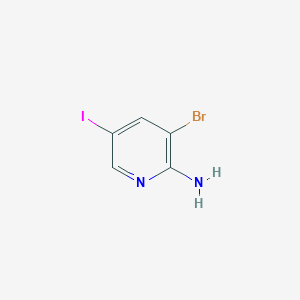

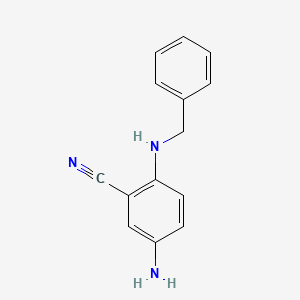

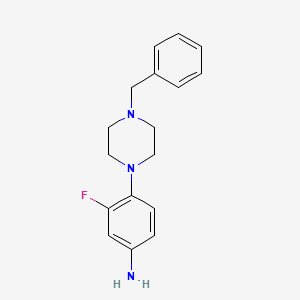

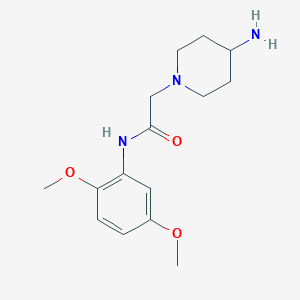

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

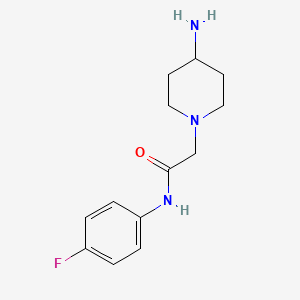

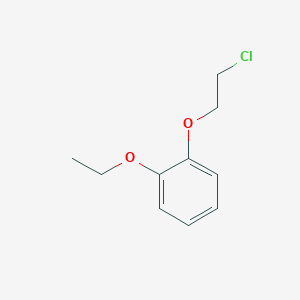

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-2-[2-(dimethylamino)ethoxy]benzaldehyde](/img/structure/B1287863.png)